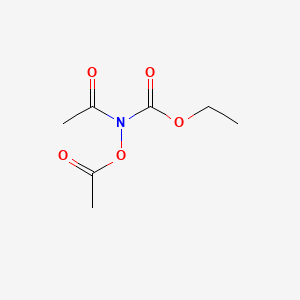

Ethyl acetoxy(acetyl)carbamate

描述

Ethyl acetoxy(acetyl)carbamate is a carbamate derivative characterized by the presence of both acetoxy and acetyl functional groups attached to its carbamate backbone. Ethyl carbamate, for instance, is a known environmental contaminant and a Group 2A carcinogen, primarily associated with oxidative stress and tumorigenesis in model organisms . This compound’s acetyl and ester substituents may influence its reactivity, metabolic pathways, and biological activity compared to simpler carbamates.

属性

CAS 编号 |

2139-93-7 |

|---|---|

分子式 |

C7H11NO5 |

分子量 |

189.17 g/mol |

IUPAC 名称 |

[acetyl(ethoxycarbonyl)amino] acetate |

InChI |

InChI=1S/C7H11NO5/c1-4-12-7(11)8(5(2)9)13-6(3)10/h4H2,1-3H3 |

InChI 键 |

GGCXFPBIKZXKFS-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)N(C(=O)C)OC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl acetoxy(acetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as pyridine .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This one-pot reaction allows for the high-purity isolation of the product through simple filtration.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions

Ethyl acetoxy(acetyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and acetic acid.

Oxidation: It can be oxidized to form corresponding oxo derivatives, depending on the oxidizing agent used.

Substitution: The acetoxy group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Ethyl carbamate and acetic acid.

Oxidation: Oxo derivatives of the original compound.

Substitution: Various carbamate derivatives depending on the nucleophile used.

科学研究应用

Ethyl acetoxy(acetyl)carbamate has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

作用机制

The mechanism of action of ethyl acetoxy(acetyl)carbamate involves its hydrolysis to release ethyl carbamate and acetic acid. This hydrolysis can occur under physiological conditions, making it useful as a prodrug. The released ethyl carbamate can then exert its effects on molecular targets, such as enzymes or receptors, depending on the specific application .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl Carbamate (Urethane)

- Structure : CH₃CH₂-O-CO-NH₂.

- Carcinogenicity: Ethyl carbamate induces tumors in multiple organs (e.g., liver, lung) in rodents.

- Toxicity: In C. elegans and zebrafish, ethyl carbamate generates reactive oxygen species (ROS), activating xenobiotic detoxification pathways (e.g., GST-4) .

- Applications: Historically used as an anesthetic and in cancer research to induce adenomas in mice .

Vinyl Carbamate

- Structure : CH₂=CH-O-CO-NH₂.

- Carcinogenicity: Vinyl carbamate is 10–50 times more potent than ethyl carbamate in inducing lung adenomas, liver carcinomas, and skin tumors in mice. This enhanced activity is attributed to its direct metabolism into reactive epoxides or ethylene derivatives that bind macromolecules .

- Mutagenicity : Unlike ethyl carbamate, vinyl carbamate is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 when metabolized by liver enzymes .

Substituted Phenyl Carbamates

- Examples: 3-Acetylphenyl ethyl(methyl)carbamate: This compound (CAS 855300-09-3) demonstrates how acetyl substituents on aromatic rings influence biological activity. In cytotoxicity studies, N-ethyl carbamate derivatives showed reduced activity compared to N-methyl analogs in aporphine-based compounds, suggesting steric or electronic effects from the ethyl group .

Structural and Functional Trends

- Acetyl/Acetoxy Effects: The acetoxy group in ethyl acetoxy(acetyl)carbamate may increase lipophilicity, enhancing cellular uptake.

Key Research Findings and Implications

- Carcinogenicity Hierarchy: Vinyl carbamate > Ethyl carbamate > tert-butyl carbamate (inactive) .

- Structural Determinants: Unsaturation (vinyl group) drastically increases carcinogenic potency. Bulky substituents (e.g., tert-butyl) reduce activity, while electron-withdrawing groups (e.g., fluorine) may stabilize reactive intermediates .

- Cytotoxicity : In aporphine derivatives, N-ethyl carbamate groups reduce cytotoxic activity compared to N-methyl groups, highlighting the importance of substituent size in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。